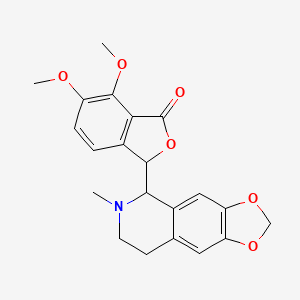
黄连碱
描述
Hydrastine is an isoquinoline alkaloid that was discovered in 1851 by Alfred P. Durand . . Hydrastine has been used historically for its medicinal properties, including its role as a haemostatic agent.
科学研究应用
Hydrastine has a wide range of scientific research applications:
Chemistry: Hydrastine is used as a starting material for the synthesis of various isoquinoline derivatives.
Biology: It is studied for its effects on cellular processes and its potential as a biochemical tool.
作用机制
Target of Action
Hydrastine is an isoquinoline alkaloid discovered in 1851 . It’s primarily found in Hydrastis canadensis and other plants of the family Ranunculaceae .
Biochemical Pathways
It’s known that hydrastine is derived from two molecules of tyrosine . This suggests that hydrastine may influence the tyrosine metabolic pathway.
Pharmacokinetics
Hydrastine exhibits a rapid and extensive metabolism . After an oral dose of a goldenseal supplement containing hydrastine, the maximal serum concentration (Cmax) was found to be 225 ± 100 ng/ml, Tmax was 1.5 ± 0.3 hours, and the area under the curve was 6.4 ± 4.1 ng⋅h/ml⋅kg . The elimination half-life was 4.8 ± 1.4 hours . These pharmacokinetic properties suggest that hydrastine is quickly absorbed and metabolized in the body, impacting its bioavailability.
Result of Action
It’s known that some metabolites of hydrastine may have pharmacological activity
Action Environment
It’s known that the presence of hydrastine varies in different plants of the family ranunculaceae . This suggests that environmental factors such as soil composition, climate, and other growing conditions could potentially influence the concentration of hydrastine in these plants, thereby affecting its availability for therapeutic use.
生化分析
Biochemical Properties
Hydrastine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to act as a potent competitive antagonist at mammalian GABA A receptors, which are crucial for inhibitory neurotransmission in the central nervous system . Additionally, hydrastine interacts with various biomolecules, including dopamine and tyrosine, which are precursors in its biosynthesis . These interactions are essential for its biological activity and therapeutic potential.
Cellular Effects
Hydrastine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, hydrastine has demonstrated antitumor activity against human lung adenocarcinoma cells, indicating its potential to modulate cell proliferation and apoptosis . Furthermore, hydrastine’s interaction with GABA A receptors suggests its role in modulating neuronal activity and neurotransmission.
Molecular Mechanism
The molecular mechanism of hydrastine involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. Hydrastine’s competitive antagonism at GABA A receptors is a key aspect of its mechanism of action . This interaction inhibits the binding of GABA, leading to altered neuronal activity. Additionally, hydrastine’s biosynthesis involves the incorporation of tyrosine and dopamine, highlighting its role in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydrastine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Hydrastine has shown stability under various conditions, but its degradation products, such as hydrastinine, also exhibit biological activity . Long-term studies have indicated that hydrastine can maintain its biological effects, including its antitumor activity, over extended periods.
Dosage Effects in Animal Models
The effects of hydrastine vary with different dosages in animal models. Studies have shown that low to moderate doses of hydrastine can exert therapeutic effects, such as antitumor activity and modulation of neurotransmission . High doses of hydrastine may lead to toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Hydrastine is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The biosynthesis of hydrastine involves the incorporation of tyrosine and dopamine, which are converted into the isoquinoline alkaloid structure . These metabolic pathways are essential for the production and regulation of hydrastine’s biological activity. Additionally, hydrastine’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels.
Transport and Distribution
Hydrastine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Hydrastine’s distribution within tissues is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. These factors determine its localization and accumulation in target tissues, affecting its overall biological activity.
Subcellular Localization
The subcellular localization of hydrastine plays a crucial role in its activity and function. Hydrastine is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that hydrastine reaches its intended sites of action, such as GABA A receptors in neuronal cells. The localization of hydrastine within subcellular compartments can influence its interactions with biomolecules and its overall therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The first total synthesis of hydrastine was reported by Sir Robert Robinson and co-workers in 1931 . The synthesis involves several key steps:
Alkylation Reaction: Starting from a simple phenylbromide variant, an alkylation reaction with lithium methylisocyanide forms the isocyanide intermediate.
Passerini Reaction: The isocyanide intermediate reacts with opianic acid, initiating an intramolecular Passerini reaction to form the key lactonic amide intermediate.
Ring-Closure Reaction: The tetrahydro-isoquinolin ring is formed by a ring-closure reaction under dehydration conditions using phosphorus oxychloride.
Catalyzed Hydrogenation: A catalyzed hydrogenation using platinum dioxide as the catalyst.
Reductive Amination: Finally, the N-methyl group is installed via a reductive amination reaction with formaldehyde.
Industrial Production Methods: Industrial production of hydrastine typically involves the extraction from Hydrastis canadensis. The plant material is processed to isolate hydrastine along with other alkaloids such as berberine .
化学反应分析
Hydrastine undergoes various chemical reactions, including:
Oxidation: Hydrastine can be oxidized to form hydrastinine, a compound with haemostatic properties.
Reduction: Reduction reactions can modify the isoquinoline structure, affecting its biological activity.
Substitution: Substitution reactions can occur on the aromatic ring, leading to derivatives with different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include hydrastinine and other derivatives with modified biological activities .
相似化合物的比较
Hydrastine is structurally similar to other isoquinoline alkaloids such as berberine and canadine . hydrastine is unique in its specific pharmacological properties and its historical use as a haemostatic agent. Other similar compounds include:
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Canadine: Another isoquinoline alkaloid with potential therapeutic applications.
Hydrastine’s unique combination of structural features and biological activities makes it a valuable compound for scientific research and medicinal use.
属性
IUPAC Name |
6,7-dimethoxy-3-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUTXVTYJDCMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859216 | |
| Record name | 6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1(3H)-isobenzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73554-66-2, 118-08-1 | |
| Record name | 6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1(3H)-isobenzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrastine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


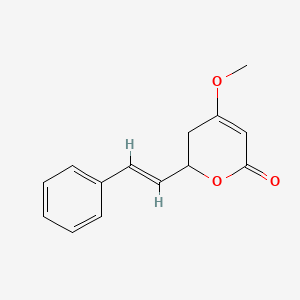
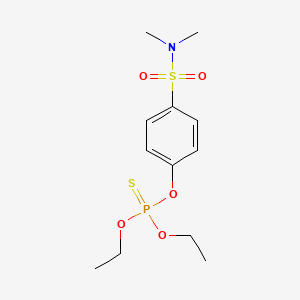
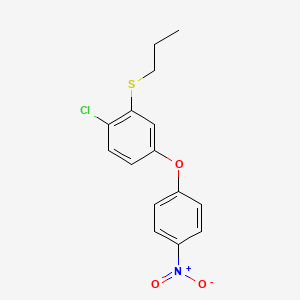
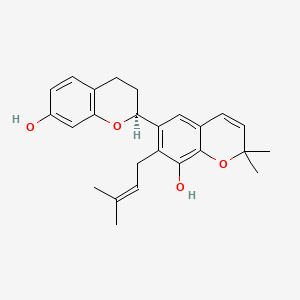
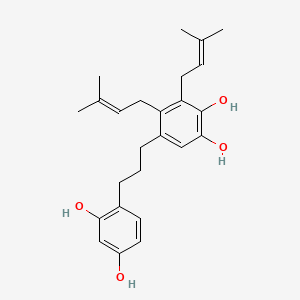
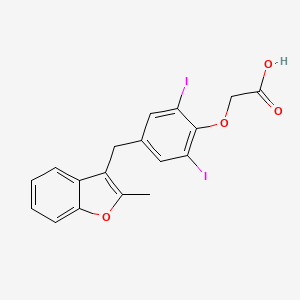
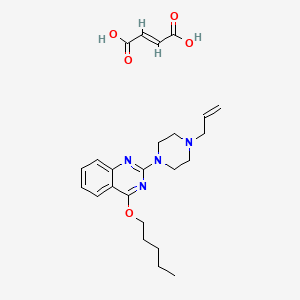
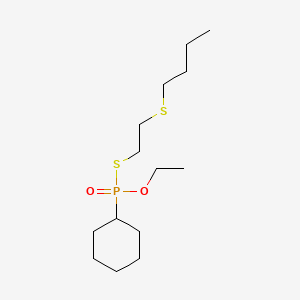
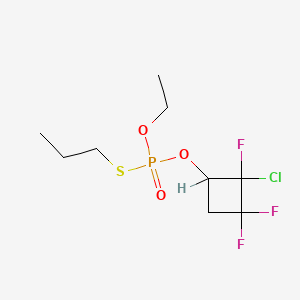


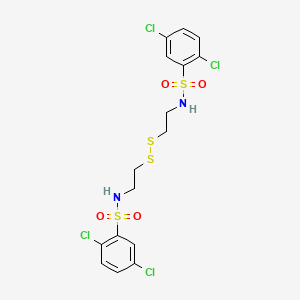
![6-(7-Methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B1673371.png)
![2-[[2-[[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonyl-methylamino]acetyl]-methylamino]-N,N-dimethylacetamide](/img/structure/B1673376.png)
